Molecular Weight and Polar Surface Area Differentiation vs. Dacomitinib Intermediate 2 (7-Methoxy Analog)
CAS 267243-64-1 bears a 7-(3-morpholinopropoxy) substituent, resulting in a molecular weight of 461.87 g/mol and a calculated polar surface area (PSA) of 105.33 Ų [1]. In contrast, Dacomitinib Intermediate 2 (CAS 179552-74-0) carries a 7-methoxy group, giving a molecular weight of 348.72 g/mol and an estimated PSA of approximately 80–85 Ų . The morpholinopropoxy chain adds 113.15 g/mol in mass and approximately 20–25 Ų in PSA, directly affecting chromatographic retention, solubility, and the ability to serve as a precursor for canertinib versus dacomitinib [1].
| Evidence Dimension | Molecular weight and polar surface area (PSA) |
|---|---|
| Target Compound Data | MW: 461.87 g/mol; PSA: 105.33 Ų (calculated) |
| Comparator Or Baseline | Dacomitinib Intermediate 2 (CAS 179552-74-0): MW: 348.72 g/mol; PSA: ~80–85 Ų (estimated) |
| Quantified Difference | ΔMW = +113.15 g/mol (32.4% increase); ΔPSA ≈ +20–25 Ų |
| Conditions | Calculated from molecular structures using standard computational methods; MW confirmed by multiple vendor COA documents. |
Why This Matters
The substantial MW and PSA differences preclude direct substitution in any synthetic route or analytical method developed for canertinib, as the 7-morpholinopropoxy chain is integral to the final API structure.
- [1] Molbase. CAS 267243-64-1: N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine; Molecular Formula: C21H21ClFN5O4; Molecular Weight: 461.874; LogP: 4.7093; PSA: 105.33. Molbase Chemical Database. View Source
